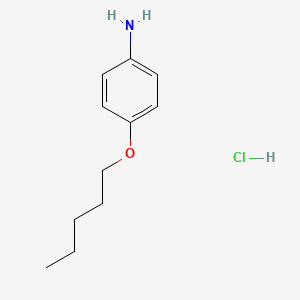![molecular formula C16H17Cl2N5 B13511280 1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)
1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the benzodiazole and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, cyclopropylamine, and various solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazole derivatives.
Scientific Research Applications
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler analog with a similar core structure.
4-Chloro-5-cyclopropylpyrimidine: Shares the pyrimidine ring but lacks the benzodiazole moiety.
2-Amino-1,3-benzodiazole: Contains the benzodiazole ring but differs in the substituents.
Uniqueness
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is unique due to its combined benzodiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C16H17Cl2N5 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)benzimidazol-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H16ClN5.ClH/c1-9(18)15-20-12-4-2-3-5-13(12)22(15)16-19-8-11(10-6-7-10)14(17)21-16;/h2-5,8-10H,6-7,18H2,1H3;1H |
InChI Key |
BGUZWTLGSHGRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3=NC=C(C(=N3)Cl)C4CC4)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
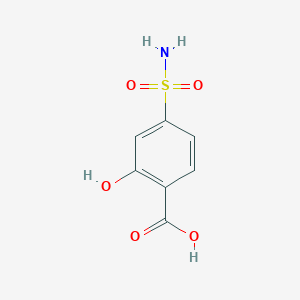
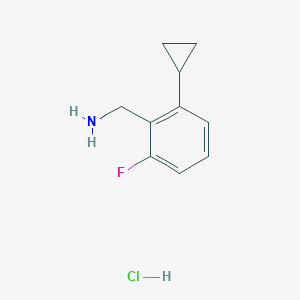
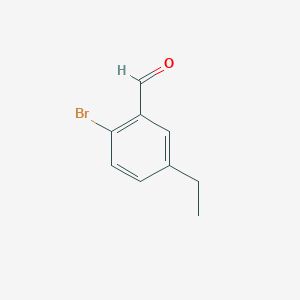
![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)
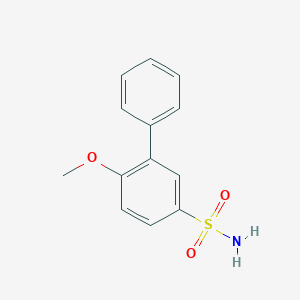
![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
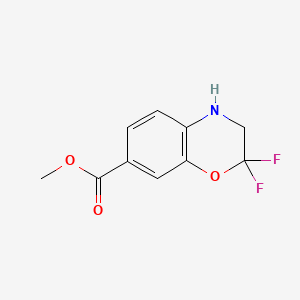
![(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid](/img/structure/B13511240.png)
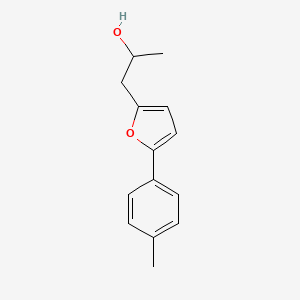
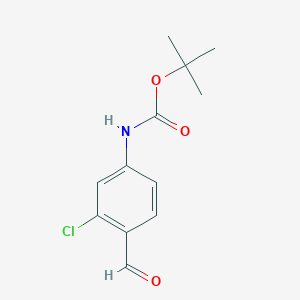
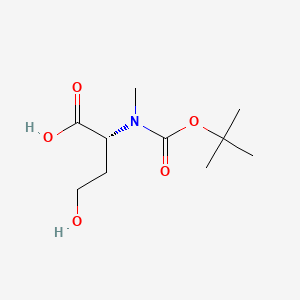
![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
